6-(Ethoxycarbonyl)quinoline 1-oxide
Description
Structure
3D Structure
Properties
CAS No. |
110443-51-1 |
|---|---|
Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 1-oxidoquinolin-1-ium-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(14)10-5-6-11-9(8-10)4-3-7-13(11)15/h3-8H,2H2,1H3 |
InChI Key |
ZWJSAXUONDRCOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)[N+](=CC=C2)[O-] |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Elucidations of 6 Ethoxycarbonyl Quinoline 1 Oxide Derivatives
Regioselective Functionalization via C-H Activation
The N-oxide group in 6-(ethoxycarbonyl)quinoline 1-oxide serves as a powerful activating group, enabling the direct functionalization of otherwise inert C-H bonds, predominantly at the C2 position. This activation strategy bypasses the need for pre-functionalized substrates, offering a more atom- and step-economical approach to the synthesis of complex quinoline (B57606) derivatives. nih.gov
C2-Selective Arylation Reactions
The C2-arylation of quinoline N-oxides, including derivatives like this compound, can be achieved through various catalytic systems. One notable method involves a copper(II)-acetate-catalyzed reaction with arylamines, which proceeds under mild conditions with high regioselectivity and good to excellent yields. researchgate.netberkeley.edu This transformation is believed to occur via a radical pathway. berkeley.edu Palladium catalysis has also been employed for the direct arylation of azine N-oxides using aryl triflates, offering a route to 2-aryl azine N-oxides. researchgate.net
Table 1: C2-Selective Arylation of Quinoline N-Oxides This table is representative of C2-arylation reactions of the quinoline N-oxide scaffold and is not specific to the 6-(ethoxycarbonyl) derivative.
| Catalyst/Reagent | Arylating Agent | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Cu(OAc)₂ | Arylamines | Not Specified | Mild Conditions | Good to Excellent | researchgate.netberkeley.edu |
| Palladium Catalyst | Aryl Triflates | Not Specified | Not Specified | Not Specified | researchgate.net |
C2-Selective Alkenylation Reactions
The direct C-H alkenylation of quinoline N-oxides represents a valuable strategy for the synthesis of vinyl-substituted quinolines, which are precursors to compounds with potential antiparasitic activities. rsc.org Both metal-free and transition-metal-catalyzed protocols have been developed for this transformation. rsc.org For instance, palladium acetate (B1210297) has been shown to effectively catalyze the alkenylation of quinoline N-oxides. researchgate.net These reactions leverage the C(sp²)-H bond activation facilitated by the N-oxide group to introduce alkenyl moieties with high regioselectivity. rsc.org
C2-Selective Alkylation Reactions (e.g., Minisci-Type Functionalizations)
The introduction of alkyl groups at the C2 position of quinoline N-oxides can be accomplished through radical-mediated processes. A visible-light-induced, catalyst-free deaminative approach using Katritzky salts has been developed for the C2-alkylation of various heterocyclic N-oxides, including quinoline N-oxides. chemrxiv.org This method is proposed to proceed through an electron-donor-acceptor (EDA) complex, which generates an alkyl radical upon single electron transfer (SET). chemrxiv.org This alkyl radical then adds to the C2 position of the quinoline N-oxide. chemrxiv.org
Furthermore, a metal-free, one-pot methodology allows for the C2-alkylation of quinoline N-oxides with active methylene (B1212753) compounds in the presence of diethyl H-phosphonate and potassium carbonate at room temperature. rsc.org
Amidation and Amination at Specific Ring Positions
The C2-amination and amidation of quinoline N-oxides are crucial transformations for the synthesis of medicinally important 2-aminoquinoline (B145021) derivatives. beilstein-journals.orgnih.gov Metal-free conditions have been developed for the intermolecular amidation of quinoline N-oxides with sulfonamides using iodobenzene (B50100) diacetate (PhI(OAc)₂) and triphenylphosphine (B44618) (PPh₃). organic-chemistry.org This method overcomes the poor nucleophilicity of sulfonamides and provides N-(quinolin-2-yl)sulfonamides in very good yields. organic-chemistry.org The reaction is believed to proceed through a 1,3-dipolar cycloaddition mechanism. organic-chemistry.org
Copper-catalyzed methods have also been reported for the C2-carbamoylation of quinoline N-oxides with hydrazinecarboxamides. nih.gov For instance, the use of copper(I) bromide (CuBr) as a catalyst with tert-butyl hydroperoxide (TBHP) as an oxidant in DMSO leads to the corresponding C2-carbamoyl derivative in high yield. nih.gov
A one-pot, metal-free method for the C2-amination of quinoline N-oxides with a wide range of primary and secondary amines, and even ammonia, has been achieved using diethyl H-phosphonate and potassium carbonate. rsc.org In some cases, reductive amination can occur. For example, the reaction of quinoline N-oxide with 2-aminopyridine (B139424) in the presence of tosyl chloride results in the formation of 2-pyridyl(2-quinolyl)amine. researchgate.net
Table 2: C2-Amidation and Amination of Quinoline N-Oxides This table is representative of C2-amidation and amination reactions of the quinoline N-oxide scaffold and is not specific to the 6-(ethoxycarbonyl) derivative.
| Reagents | Nucleophile | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| PhI(OAc)₂, PPh₃ | Sulfonamides | CH₃CN | N-(quinolin-2-yl)sulfonamide | Up to 97% | organic-chemistry.org |
| CuBr, TBHP | Hydrazinecarboxamides | DMSO, 100 °C | C2-carbamoyl quinoline N-oxide | 92% | nih.gov |
| Diethyl H-phosphonate, K₂CO₃ | Amines, Ammonia | Room Temperature | 2-Aminoquinoline | Not Specified | rsc.org |
| TsCl | 2-Aminopyridine | Not Specified | 2-Pyridyl(2-quinolyl)amine | Not Specified | researchgate.net |
Halogenation Reactions
Regioselective halogenation of quinoline N-oxides can be achieved using various reagents. A notable method employs the Vilsmeier reagent, generated in situ from phosphorus oxyhalide (POX₃) and dimethylformamide (DMF), to act as both an activating agent and a nucleophilic halide source. researchgate.net This approach is applicable to a broad range of substrates, including quinolines with various substitution patterns. researchgate.net Another system for the regioselective chlorination of quinoline N-oxides utilizes triphenylphosphine (PPh₃) and hexachloroacetone (B130050) (Cl₃CCN). researchgate.net These methods provide access to 2-haloquinolines, which are valuable intermediates for further functionalization. researchgate.net
Deoxygenative Transformations and Rearrangements
The N-oxide group in this compound can be removed in a process known as deoxygenation, which often occurs concurrently with functionalization at the C2 position. This deoxygenative functionalization is a step-economical approach to synthesize 2-substituted quinolines directly from the corresponding N-oxides.
A metal- and additive-free deoxygenative C2-heteroarylation of quinoline N-oxides has been developed using N-sulfonyl-1,2,3-triazoles. beilstein-journals.orgnih.gov This reaction proceeds with high regioselectivity and in excellent yields under mild conditions, affording α-triazolylquinolines. beilstein-journals.orgnih.gov The proposed mechanism involves the nucleophilic attack of the quinoline N-oxide on the sulfonyl group of the triazole, leading to an intermediate that eliminates a triazolyl anion. beilstein-journals.orgnih.gov
Deoxygenative alkynylation of heterocyclic N-oxides can be induced by stainless steel under ball-milling conditions, providing a radical-mediated pathway to alkynylated quinolines in a single step. acs.org
Table 3: Deoxygenative Functionalization of Quinoline N-Oxides This table is representative of deoxygenative functionalization reactions of the quinoline N-oxide scaffold and is not specific to the 6-(ethoxycarbonyl) derivative.
| Reagent/Catalyst | Functional Group Introduced | Conditions | Yield | Reference |
|---|---|---|---|---|
| N-sulfonyl-1,2,3-triazoles | Triazolyl | Metal- and additive-free, mild | Excellent | beilstein-journals.orgnih.gov |
| Stainless Steel (ball-milling) | Alkynyl | Radical-mediated | 61-94% | acs.org |
Deoxygenative Carbon-Heteroatom Coupling Reactions
The transformation of quinoline N-oxides often involves a deoxygenation step, where the N-O bond is cleaved. This process can be coupled with the simultaneous formation of a new bond between a carbon atom of the quinoline ring and a heteroatom. These deoxygenative coupling reactions are highly efficient for introducing diverse functionalities, particularly at the C2 position, without the need for pre-functionalized starting materials like haloquinolines. acs.orgrsc.org
A notable metal-free approach achieves the deoxygenative C2-heteroarylation of quinoline N-oxides using N-sulfonyl-1,2,3-triazoles. nih.govbeilstein-journals.org This reaction proceeds smoothly at room temperature, yielding α-triazolylquinolines with high regioselectivity. beilstein-journals.org The mechanism is initiated by the nucleophilic attack of the quinoline N-oxide oxygen onto the sulfonyl group of the triazole. nih.gov This is followed by the elimination of a triazolyl anion, which then attacks the electrophilic C2-position of the activated quinoline N-oxide intermediate. Subsequent rearomatization affords the C2-triazolylated quinoline and a sulfonic acid byproduct. nih.gov This method tolerates a variety of functional groups on the quinoline N-oxide, including electron-donating (e.g., -OMe) and electron-withdrawing (-Cl) substituents. beilstein-journals.org
Similarly, deoxygenative C-S bond formation can be achieved. A practical, transition-metal-free protocol for the C2-sulfonylation of quinoline N-oxides has been developed using sulfonyl chlorides in the presence of carbon disulfide and diethylamine. researchgate.net Another method utilizes sodium sulfinates, which play a dual role as both the sulfonylation reagent and an activating agent in a dual radical coupling process. rsc.org Furthermore, the synthesis of quinoline-2-thiones can be accomplished through a regioselective deoxygenative C-H functionalization using thiourea (B124793) activated by triflic anhydride (B1165640). organic-chemistry.org These reactions highlight the utility of the N-oxide as an internal oxidant, enabling direct C-H functionalization. rsc.org
Table 1: Examples of Deoxygenative Carbon-Heteroatom Coupling Reactions
| Coupling Partner | Reagents/Conditions | Position | Product Type | Ref. |
| N-sulfonyl-1,2,3-triazole | DCE, rt | C2 | 2-Triazolylquinoline | nih.gov, beilstein-journals.org |
| Sulfonyl Chloride | CS₂, Et₂NH | C2 | 2-Sulfonylquinoline | researchgate.net |
| Sodium Sulfinate | Metal-free | C2 | 2-Sulfonylquinoline | rsc.org |
| Thiourea | Triflic Anhydride, MeCN | C2 | Quinoline-2-thione | organic-chemistry.org |
| 1,3-Azoles | Base-promoted | C2 | 2-(1,3-azolyl)quinoline | nih.gov |
Intramolecular Cyclization Cascades
The reactivity of quinoline N-oxides can be harnessed in elegant cascade reactions to construct complex fused heterocyclic systems. These intramolecular cyclization cascades often involve the formation of multiple new bonds in a single synthetic operation, offering a powerful strategy for increasing molecular complexity.
One such example is the Cp*Co(III)-catalyzed C(8)-selective nucleophilic cascade cyclization of quinoline N-oxides with 1,6-enynes. acs.orgresearchgate.net This reaction produces quinoline N-oxide-tethered cis-hydrobenzofurans with high yields and excellent functional group tolerance. Mechanistic studies suggest a base-assisted internal electrophilic-type substitution pathway for the initial C-H bond activation at the C8-position, leading to the formation of a key five-membered cobaltacycle intermediate. acs.org
In a different approach, metal-free cascade reactions between quinoline N-oxides and 1,4-diynes or 1-en-4-yn-3-ones lead to the formation of 2,3-dihydro-1H-pyrido[1,2-a]quinolines. acs.org This process involves a cascade of C=O/C=C/C–N bond formations. It represents a unique transformation where both the oxygen and nitrogen atoms of the N-oxide are involved in the formation of new C-heteroatom bonds. The reactions with 1,4-diynes are typically promoted by a catalytic amount of base at room temperature, while those with 1-en-4-yn-3-ones proceed under catalyst-free conditions. acs.org These methodologies showcase the ability to build complex polycyclic structures from relatively simple quinoline N-oxide precursors.
Table 2: Intramolecular Cyclization Cascades of Quinoline N-Oxides
| Reactant | Catalyst/Conditions | Key Transformation | Product Core | Ref. |
| 1,6-Enyne | Cp*Co(III), Base | C(8)-H activation, nucleophilic cascade | cis-Hydrobenzofuran | acs.org, researchgate.net |
| 1,4-Diyne | Base (catalytic), rt | Cascade C=O/C=C/C–N formation | 2,3-Dihydro-1H-pyrido[1,2-a]quinoline | acs.org |
| 1-En-4-yn-3-one | Catalyst-free | Cascade C=O/C=C/C–N formation | 2,3-Dihydro-1H-pyrido[1,2-a]quinoline | acs.org |
Photochemical N-O Bond Fragmentation and Radical Generation
The N-O bond in quinoline 1-oxides is susceptible to cleavage under photochemical conditions. Irradiation with light, typically UV or visible light, can promote the molecule to an excited state, leading to the homolytic fragmentation of the weak N-O bond and the generation of radical intermediates. nih.govrsc.org
Studies have shown that the photochemistry of quinoline N-oxides is governed by the nature of their excited states. wur.nl The primary photochemical event is often the transition to a singlet excited state (S₁), which can then lead to isomerization or deoxygenation. wur.nlrsc.org The deoxygenation pathway is hypothesized to involve the crossing from a π,π* excited state to a dissociative π,σ* state, resulting in the cleavage of the N-O bond. nih.govrsc.org
This principle has been applied to develop photoactive esters based on a quinoline N-oxide core that function as powerful excited-state oxidants. nih.govrsc.org Upon irradiation, these esters undergo decarboxylation following N-O bond fragmentation to generate alkyl radicals. This strategy provides access to primary, secondary, and tertiary radical intermediates under mild conditions. nih.gov A key application of this method is in photochemical Minisci-type alkylation reactions, where the photogenerated alkyl radical adds to a protonated heteroarene. nih.govrsc.org The use of visible light for these transformations offers an advantage over high-energy UV light, as it minimizes undesired side reactions from the excitation of other functional groups. nih.gov The interaction of quinoline derivatives with metal ions and light can further enhance the generation of free radicals. nih.gov
Table 3: Radical Generation via Photochemical N-O Bond Fragmentation
| Precursor Type | Irradiation Wavelength | Key Intermediate | Application | Ref. |
| Quinoline N-oxide | UV | Excited singlet state | Deoxygenation, Isomerization | rsc.org, scispace.com |
| Photoactive Ester (PQCNO) | 365 nm / 430 nm | Alkyl radical | Minisci Alkylation | nih.gov, rsc.org |
| Quinoxaline 1,4-di-N-oxide | UV | Not specified | Photoisomerization, Photorearrangement | researchgate.net |
Claisen-Type Rearrangements in Quinoline 1-Oxide Systems
Sigmatropic rearrangements are powerful pericyclic reactions for forming carbon-carbon bonds. wikipedia.orglibretexts.org The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, can be applied to quinoline 1-oxide systems to achieve functionalization at the C2-position. wikipedia.org
A specific example involves the reaction of quinoline N-oxides with acetic anhydride. lew.ro This transformation proceeds via a Claisen-type rsc.orgrsc.org-sigmatropic rearrangement to yield 2-acetoxymethyl quinoline derivatives. The proposed mechanism begins with the nucleophilic attack of the N-oxide oxygen on the acetic anhydride, forming an intermediate. lew.ro Deprotonation of the methyl group of the acetyl moiety leads to a key adduct that is primed for the rsc.orgrsc.org-sigmatropic shift. This concerted rearrangement results in the formation of the C2-functionalized quinoline product. This reaction has been successfully carried out using both conventional heating and microwave irradiation, with the latter often providing improved yields and significantly shorter reaction times. lew.ro
While the classic Claisen rearrangement involves allyl vinyl ethers, variations like the Johnson-Claisen and Ireland-Claisen have expanded its scope. wikipedia.org In the context of nitrogen heterocycles, related aza-Claisen rearrangements are also well-known. nih.govresearchgate.net The application to quinoline N-oxides demonstrates a clever use of the N-oxide functionality to generate the necessary intermediate for the sigmatropic shift, ultimately converting a C-H bond at the 2-position into a C-C bond with an attached functional group.
Table 4: Claisen-Type Rearrangement of Quinoline N-Oxides
| Reagent | Conditions | Key Step | Product | Ref. |
| Acetic Anhydride | Conventional Heating or Microwave | rsc.orgrsc.org-Sigmatropic Rearrangement | 2-Acetoxymethyl quinoline | lew.ro |
Ring Contraction and Expansion Mechanisms
The quinoline N-oxide framework can undergo skeletal editing through ring contraction and expansion reactions, providing access to different heterocyclic cores like indoles and benzazepines. researchgate.net These transformations often proceed through complex mechanistic pathways involving rearrangement of key intermediates.
Ring Contraction: A common ring contraction pathway transforms quinoline N-oxides into indole (B1671886) derivatives. Photolysis of quinoline N-oxides can lead to the formation of benz[d] nih.govrsc.orgoxazepines, which can then be thermally or photochemically rearranged to 3-acylindoles. scispace.comresearchgate.net A more direct thermal ring contraction occurs with 2-azidoquinoline 1-oxides. acs.orgacs.org The thermal decomposition of 2-azidoquinoline 1-oxide, however, does not directly yield the expected 2-cyano-1-hydroxyindole. Instead, it is believed to involve a concerted ring-opening and nitrogen loss to form an o-nitrosocinnamonitrile intermediate, which then undergoes further reactions. acs.org In contrast, substituting the quinoline ring, for instance with a methyl group at the 4-position, can direct the reaction to the desired ring-contracted 1-hydroxyindole (B3061041) product. acs.org
Ring Expansion: Quinoline N-oxides can also serve as precursors for ring expansion to seven-membered benzazepine systems. researchgate.net One strategy involves the reaction of activated quinolines with diazocarbonyl compounds in the presence of a copper triflate catalyst, which induces a C-C bond insertion and expansion to a benzoazepine. rsc.org Another approach involves a Brønsted acid-catalyzed multicomponent reaction of quinoline N-oxides with dialkyl acetylenedicarboxylates and water. This reaction proceeds through cyclization and sequential rearrangements to generate unique 2-substituted indolines, which can be seen as a result of an initial ring expansion followed by subsequent transformations. researchgate.net These skeletal editing methods provide powerful tools for diversifying the structural motifs accessible from a common quinoline starting material.
Table 5: Ring Contraction and Expansion of Quinoline N-Oxides
| Reaction Type | Starting Material | Reagents/Conditions | Key Intermediate | Product | Ref. |
| Ring Contraction | 2-Azidoquinoline 1-oxide | Heat | o-Nitrosocinnamonitrile | Indole derivatives | acs.org |
| Ring Contraction | Quinoline N-oxide | Photolysis, then heat | Benz[d] nih.govrsc.orgoxazepine | 3-Acylindole | researchgate.net, scispace.com |
| Ring Expansion | Activated Quinoline | Diazocarbonyl, Cu(OTf)₂ | Not specified | Benzoazepine | rsc.org |
| Expansion/Rearrangement | Quinoline N-oxide | Dialkyl acetylenedicarboxylate, H₂O, Brønsted acid | Not specified | 2-Substituted indoline | researchgate.net |
Advanced Applications of 6 Ethoxycarbonyl Quinoline 1 Oxide in Organic Synthesis
Role as a Versatile Synthetic Intermediate for Quinoline (B57606) Core Construction
The strategic placement of an ethoxycarbonyl group at the 6-position of the quinoline N-oxide framework endows this molecule with unique reactivity, making it a valuable intermediate for the construction of diverse quinoline derivatives. The electron-withdrawing nature of the ester functionality can influence the regioselectivity of reactions on the quinoline core, while the N-oxide group activates the heterocyclic ring towards various transformations.
Although direct use of 6-(ethoxycarbonyl)quinoline 1-oxide as a foundational block for building the primary quinoline ring is less common, its true value lies in its capacity to serve as a platform for introducing further complexity and functionality onto a pre-existing quinoline scaffold. Classical quinoline syntheses, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, typically construct the quinoline core from acyclic precursors. pharmaguideline.comiipseries.org However, once the this compound is formed, it opens avenues for a variety of modifications.
The ester group at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then participate in a range of transformations. For instance, the synthesis of 6-iodo-substituted carboxy-quinolines has been achieved through a one-pot, three-component method, highlighting the utility of carboxy-quinolines as synthetic precursors. nih.gov Furthermore, the carboxylic acid functionality can be converted into other functional groups, such as amides or acyl halides, providing access to a wider array of substituted quinolines.
The N-oxide functionality plays a crucial role in directing the substitution reactions, often favoring the C2 and C4 positions. This regioselectivity allows for the controlled introduction of various substituents, which can then be followed by deoxygenation of the N-oxide to yield the functionalized quinoline. This two-step process of functionalization followed by deoxygenation is a powerful strategy for accessing quinoline derivatives that are not easily accessible through direct synthesis.
Table 1: Synthetic Transformations of Quinoline-6-carboxylic Acid Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| 6-Iodo-substituted carboxy-quinolines | One-pot, three-component reaction | Substituted quinolines | nih.gov |
| 2,4-Dichloroquinoline-3-carbonitrile | Hydrazine hydrate, DMF | 3-Amino-4-chloro-1H-pyrazolo[4,3-c]quinoline | tandfonline.com |
| 6-Substituted-4-carboxyquinolines | Substituted aromatic diamines, acidic media | Quinoline incorporated benzimidazole (B57391) derivatives | acs.org |
Contribution to the Synthesis of Complex Heterocyclic Architectures
The activated nature of the quinoline N-oxide ring system in this compound makes it a valuable precursor for the synthesis of more complex, fused heterocyclic architectures. These intricate molecular frameworks are often associated with significant biological activity.
One of the key reaction types that leverages the reactivity of quinoline N-oxides is cycloaddition. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity of quinoline N-oxides in cycloaddition reactions is well-established. For instance, photochemical dearomative cycloadditions of quinolines with alkenes have been shown to produce polycyclic bridged structures.
Furthermore, the functional groups present on this compound can be manipulated to facilitate the construction of fused ring systems. The ethoxycarbonyl group can be converted to other functionalities that can participate in intramolecular cyclization reactions. For example, the synthesis of fused tetracyclic quinoline derivatives has been reported through various strategies, including intramolecular ring closures. nih.gov The presence of a functional handle at the 6-position provides a strategic point for annulation reactions to build additional rings onto the quinoline core.
The synthesis of fused quinoline heterocycles at the 'b' face of the quinoline system has been reviewed, highlighting various synthetic methodologies. tandfonline.com These approaches often involve the use of substituted quinolines as starting materials, and a precursor like this compound could be suitably modified to participate in such cyclization reactions. For instance, the synthesis of 5H-1-thia-3,5,6-triazaaceanthrylenes and 5H-1-thia-3,4,5,6-tetraazaaceanthrylenes has been achieved starting from substituted thieno[3,2-c]quinolines, which themselves can be derived from functionalized quinolines. researchgate.net
Table 2: Examples of Fused Heterocyclic Systems Derived from Quinolines
| Precursor Type | Reaction Type | Fused Heterocycle | Reference |
| N-Aryl-phthalimides | Intramolecular ring closure | Isoindolo[2,1-a]quinolines | nih.gov |
| 4-Alkylamino-3-amino-1H-pyrazolo[4,3-c]quinolines | Diazotization | 5-Alkyl-1,5-dihydro-1,2,3,4,5,6-hexaazaaceanthrylenes | tandfonline.com |
| Heteroarenes and Anthranils | Rhodium(III)-catalyzed C-H activation | Quinoline-fused heterocycles | snnu.edu.cn |
| 2,4-Dichloroquinoline-3-carbonitrile and cyanoacetic acid hydrazide | Cyclization | 10-Amino-6,9-disubstituted- tandfonline.comnih.govacs.orgtriazino[4',3':1,5]pyrazolo[4,3-c]-quinolines | researchgate.net |
Investigation as Precursors for Ligands in Organometallic Catalysis
The quinoline framework, with its nitrogen atom capable of coordination, is a common motif in the design of ligands for organometallic catalysis. The ability to introduce various substituents onto the quinoline ring allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which in turn can influence the activity and selectivity of the metal catalyst.
While direct investigations of this compound as a ligand precursor are not prominently reported, the synthetic versatility of this compound makes it an attractive starting point for the synthesis of functionalized quinoline ligands. The ethoxycarbonyl group can be transformed into a variety of coordinating moieties. For example, hydrolysis to the carboxylic acid, followed by amidation with a suitably functionalized amine, could introduce additional donor atoms, leading to the formation of multidentate ligands.
The synthesis of quinoline-functionalized Schiff base silver(I) complexes has demonstrated the potential of quinoline derivatives as ligands with interesting biological activities. nih.gov Similarly, platinum complexes with quinoline-functionalized thiophene (B33073) ligands have been synthesized and their reactivity studied. acs.org These examples underscore the utility of the quinoline scaffold in coordination chemistry.
The development of new monophosphine and phosphine-olefin ligands is an active area of research, and the functionalization of quinolines provides a platform for creating novel ligand architectures. acs.org The strategic placement of the ethoxycarbonyl group in this compound offers a handle for the introduction of phosphine (B1218219) groups or other coordinating functionalities, potentially leading to new classes of ligands for a variety of catalytic transformations.
Table 3: Examples of Organometallic Complexes with Quinoline-Based Ligands
| Ligand Type | Metal | Application/Study | Reference |
| Quinoline-functionalized thiophenes | Platinum | C-H and C-S activation studies | acs.org |
| Quinoline functionalized Schiff bases | Silver(I) | Biological activity studies | nih.gov |
| Phosphorylated thiochromones | Iridium | Construction of an iridium complex | acs.org |
Computational and Theoretical Investigations of Quinoline 1 Oxide Systems
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. nih.gov For quinoline (B57606) 1-oxide systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G**, are employed to optimize the molecular geometry and predict various electronic properties. researchgate.netresearchgate.net The introduction of a substituent, such as an ethoxycarbonyl group at the C6 position, significantly influences the charge distribution and structural parameters of the parent molecule. researchgate.net
DFT calculations can determine key quantum chemical descriptors that correlate with reactivity. These include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). researchgate.net For instance, studies on nitro derivatives of quinoline N-oxide have utilized DFT to elucidate fundamental physicochemical properties and molecular functions. nih.govresearchgate.net The N-oxide group itself introduces a zwitterionic character, which, combined with the electron-withdrawing nature of a 6-ethoxycarbonyl group, would be expected to significantly modulate the electronic landscape of the molecule. Calculated thermodynamic properties, such as heat capacity, entropy, and enthalpy, provide further information on the stability of the molecule at different temperatures. researchgate.net
Illustrative Global Reactivity Descriptors for a Substituted Quinoline 1-Oxide System
The following table presents typical reactivity descriptors calculated using DFT for a generic substituted quinoline 1-oxide. These values are illustrative and would be expected to be similar for 6-(ethoxycarbonyl)quinoline 1-oxide.
| Parameter | Illustrative Value (eV) | Description |
|---|---|---|
| Chemical Hardness (η) | ~1.8 | Measures resistance to change in electron distribution. |
| Chemical Softness (σ) | ~0.55 | The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity (χ) | ~4.5 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ~5.6 | Measures the energy lowering of a system when it accepts electrons. |
Frontier Molecular Orbital (FMO) Analysis in Reaction Prediction
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.
In quinoline 1-oxide systems, the HOMO is typically localized over the benzene (B151609) ring and the N-oxide oxygen atom, while the LUMO is distributed over the electron-deficient pyridine (B92270) ring. nih.govresearchgate.net The presence of an electron-withdrawing ethoxycarbonyl group at the C6 position is expected to lower the energies of both the HOMO and LUMO. FMO analysis helps predict the regioselectivity of reactions. For example, in electrophilic reactions, the reaction site is often the position with the highest HOMO density, whereas for nucleophilic reactions, it is the site with the highest LUMO density. wikipedia.orgimperial.ac.uk
Illustrative FMO Data for a Substituted Quinoline 1-Oxide System
This table shows representative FMO energies for a substituted quinoline 1-oxide, providing a model for what could be expected for this compound.
| Orbital | Illustrative Energy (eV) | Expected Localization |
|---|---|---|
| HOMO | ~ -6.5 | Benzene ring, N-O group |
| LUMO | ~ -2.9 | Pyridine ring |
| Energy Gap (ΔE) | ~ 3.6 | Indicates chemical reactivity and kinetic stability. |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis structure, including localized bonds, lone pairs, and charge distribution. wisc.edu It is particularly useful for quantifying intermolecular interactions by examining the donor-acceptor (hyperconjugative) interactions between filled (donor) and unfilled (acceptor) orbitals. researchgate.netuba.ar The stabilization energy (E(2)) associated with these interactions indicates their strength.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the molecular surface. researchgate.netscispace.comchemrxiv.org It is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions. researchgate.netnih.gov In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a significant negative potential around the N-oxide oxygen and the carbonyl oxygen of the ester group, identifying them as primary sites for hydrogen bonding and electrophilic interactions. nih.gov Positive potential would likely be concentrated on the hydrogen atoms of the quinoline ring, particularly those on the pyridine moiety.
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a method used to visualize regions in a molecule where there is a high probability of finding an electron pair. wikipedia.org It provides a clear depiction of core electrons, covalent bonds, and lone pairs, offering what has been described as a "faithful visualization of VSEPR theory". wikipedia.org ELF analysis divides the molecular space into basins of attractors, which correspond to these chemical features.
While specific ELF studies on this compound are not available, the technique would be applied to characterize the bonding in the molecule. jussieu.fr It would clearly distinguish the C-C, C-H, C-N, C-O, and N-O bonds. The N-O bond in the N-oxide group is of particular interest, and ELF would help quantify its degree of covalent versus ionic character. The analysis would also map the lone pair regions on the nitrogen and oxygen atoms. researchgate.netresearchgate.net This detailed electronic picture is crucial for understanding the molecule's fundamental stability and reactivity patterns.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves calculating the structures and energies of reactants, products, intermediates, and, crucially, transition states. DFT is a common method for these investigations. acs.org
For quinoline 1-oxides, computational modeling has been used to study various transformations, including C-H activation and functionalization at the C2 and C8 positions. acs.org For example, in a proposed deoxygenative C2-heteroarylation, the reaction is initiated by a nucleophilic attack on the quinoline N-oxide. Computational modeling could validate this mechanism by locating the transition state for this step and calculating its activation energy. By comparing the energy barriers of competing pathways, researchers can predict the regioselectivity and feasibility of a reaction under specific conditions. For this compound, such models would clarify how the electronic influence of the ethoxycarbonyl group affects the activation barriers for reactions at different positions on the quinoline ring.
Q & A
Q. What synthetic methodologies are recommended for preparing 6-(Ethoxycarbonyl)quinoline 1-oxide with high purity?
The synthesis typically involves two steps: (1) introducing the ethoxycarbonyl group at the 6-position of quinoline, and (2) oxidizing the quinoline ring to form the N-oxide. For the oxidation step, catalytic methods using polymaleimide-derived catalysts under mild conditions (e.g., H₂O₂ as an oxidant) can achieve high yields while minimizing over-oxidation byproducts . Post-synthesis purification via recrystallization or column chromatography is critical, as residual solvents or unreacted starting materials (e.g., benzoyl nitrate intermediates) may persist .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- X-ray crystallography : Resolves molecular geometry, bond angles, and crystal packing (e.g., monoclinic P21/c symmetry observed in related quinoline 1-oxide derivatives) .
- IR spectroscopy : Identifies N-O stretching (~1250–1300 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) vibrations .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H⁺] peak at m/z 246.10 for C₁₃H₁₁NO₃⁺) .
- ¹H/¹³C NMR : Differentiates substituent effects (e.g., downfield shifts for N-oxide protons and ethoxycarbonyl carbons) .
Q. What safety protocols are essential when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and EN 143-compliant respirators to avoid inhalation of fine particles .
- Storage : Keep in airtight glass containers away from peroxidizing agents, as quinoline N-oxides may form unstable intermediates under prolonged light exposure .
- Spill management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed hazardous chemical facilities .
Advanced Research Questions
Q. How does the ethoxycarbonyl group influence the reactivity of quinoline 1-oxide in electrophilic substitution reactions?
The electron-withdrawing ethoxycarbonyl group at the 6-position deactivates the quinoline ring, directing electrophilic attacks (e.g., nitration) to the 5- or 8-positions. Computational studies suggest steric hindrance from the ester group further reduces reactivity at adjacent positions. Contrast this with methoxy-substituted analogs, where electron-donating groups enhance reactivity at the 3-position . Experimental validation via competitive reaction kinetics (e.g., HNO₃/benzoyl nitrate systems) is recommended .
Q. How can researchers resolve contradictions in spectral data for quinoline 1-oxide derivatives?
Discrepancies in NMR or IR spectra often arise from solvation effects or tautomerism. For example, N-oxide proton signals may split in polar solvents like DMSO-d₆ due to hydrogen bonding. Cross-validate data with:
- NIST Chemistry WebBook : Reference standardized IR and mass spectra for related compounds .
- Crystallographic databases : Compare bond lengths/angles with structurally characterized analogs (e.g., C–N–O angles in 6-substituted quinoline 1-oxide crystals) .
Q. What role does this compound play in catalytic oxidation systems?
This compound can act as a ligand or intermediate in transition-metal-catalyzed oxidations. For instance, its N-oxide moiety stabilizes metal centers (e.g., Ru or Pd) in C–H activation reactions, enhancing selectivity for alkene epoxidation or alcohol oxidation . Mechanistic studies using DFT calculations suggest the ethoxycarbonyl group modulates electron density at the metal center, affecting turnover frequencies .
Q. How to interpret crystallographic data for this compound derivatives?
- Unit cell parameters : For monoclinic systems (e.g., a = 16.774 Å, b = 9.613 Å, c = 13.253 Å, β = 107.05°), analyze packing diagrams to identify π-π stacking interactions between quinoline rings .
- Thermal ellipsoids : High displacement parameters for the ethoxycarbonyl group may indicate dynamic disorder, requiring refinement with constraints .
Q. Notes
- For toxicity data gaps, assume precautionary handling (e.g., treat as a potential carcinogen based on structural analogs like 4-nitroquinoline 1-oxide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
